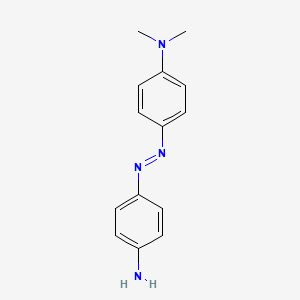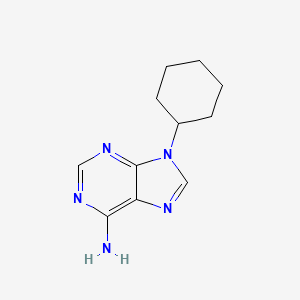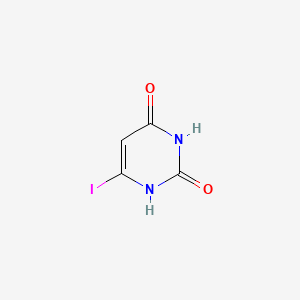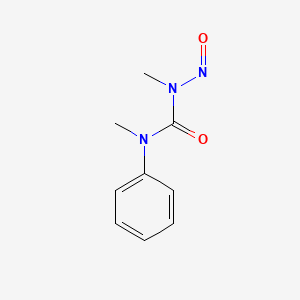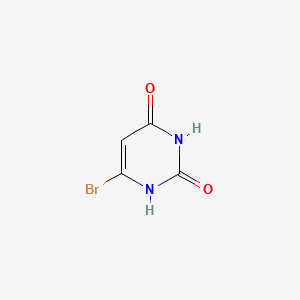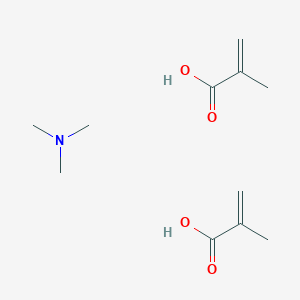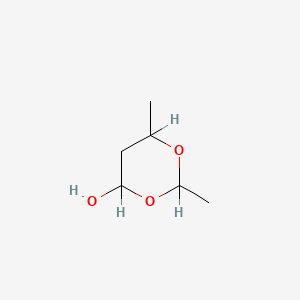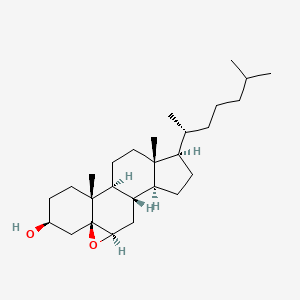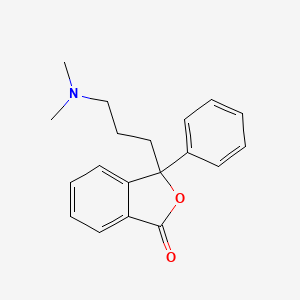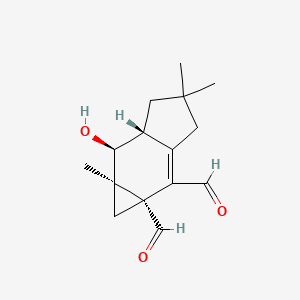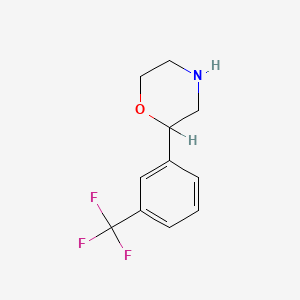
A-228839
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-839 is a potent inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins through the addition of a farnesyl group. This modification is crucial for the proper localization and function of various proteins, including those involved in cell signaling pathways. ABT-839 has shown significant potential in the treatment of various cancers by inhibiting the farnesylation of oncogenic proteins, thereby disrupting their function and inhibiting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ABT-839 involves several key steps. One common synthetic route includes the palladium-catalyzed coupling of dimethyl iodoterephthalate with 2-methylphenylboronic acid to form a biphenyl intermediate. This intermediate undergoes hydrolysis with lithium hydroxide to yield a mono acid, which is then reduced to an alcohol using borane in cold tetrahydrofuran. Subsequent reactions involve the formation of the final product through various steps, including cyclization and functional group modifications .
Industrial Production Methods: Industrial production of ABT-839 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods to ensure the efficient production of high-quality ABT-839 .
Chemical Reactions Analysis
Types of Reactions: ABT-839 undergoes various chemical reactions, including:
Oxidation: ABT-839 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the ABT-839 molecule.
Substitution: Substitution reactions can introduce different substituents into the ABT-839 structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of ABT-839 with different chemical properties .
Scientific Research Applications
ABT-839 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Investigated for its role in disrupting cell signaling pathways and its potential as a therapeutic agent in cancer treatment.
Medicine: Explored in preclinical and clinical studies for its efficacy in treating various cancers, including leukemia and solid tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
ABT-839 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to specific proteins. This inhibition prevents the proper localization and function of these proteins, disrupting key cell signaling pathways involved in cancer cell proliferation and survival. The primary molecular target of ABT-839 is the farnesyltransferase enzyme, and its inhibition leads to the accumulation of non-farnesylated proteins, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
ABT-199 (Venetoclax): Another potent inhibitor of B-cell lymphoma 2 (BCL-2) protein, used in the treatment of chronic lymphocytic leukemia.
CB-839 (Telaglenastat): A glutaminase inhibitor that targets cancer cell metabolism and has shown synergistic effects with ABT-839 in preclinical studies.
Uniqueness of ABT-839: ABT-839 is unique in its specific inhibition of farnesyltransferase, which distinguishes it from other compounds targeting different enzymes or pathways. Its ability to disrupt the farnesylation of oncogenic proteins makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C32H46N2O3S |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[[butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C32H46N2O3S/c1-4-5-19-34(20-17-25-12-7-6-8-13-25)23-26-15-16-28(29(22-26)27-14-10-9-11-24(27)2)31(35)33-30(32(36)37)18-21-38-3/h9-11,14-16,22,25,30H,4-8,12-13,17-21,23H2,1-3H3,(H,33,35)(H,36,37)/t30-/m0/s1 |
InChI Key |
GAQHYZNOMLXSEA-PMERELPUSA-N |
Isomeric SMILES |
CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=CC=C3C |
Canonical SMILES |
CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)NC(CCSC)C(=O)O)C3=CC=CC=C3C |
Synonyms |
4-(3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl)-1-yl-benzonitrile ABT-839 ABT839 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


